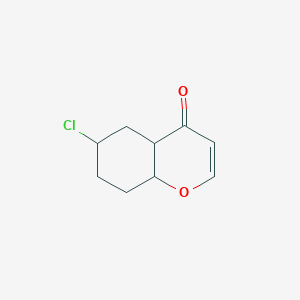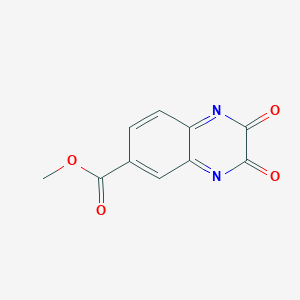
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-oxo-4aH-quinoline-3-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline ring system. For instance, the reaction of anthranilic acid with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield the desired quinoline derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-2-oxo-4aH-quinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division . This inhibition leads to the disruption of bacterial DNA synthesis, resulting in cell death. The compound’s ability to interact with these enzymes makes it a valuable candidate for the development of antibacterial agents.
相似化合物的比较
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 4-hydroxy-2-quinolone
- 3-chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one
Uniqueness
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a chloro and a cyano group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a precursor for the synthesis of biologically active molecules further highlight its significance in scientific research and industrial applications .
属性
分子式 |
C10H5ClN2O |
|---|---|
分子量 |
204.61 g/mol |
IUPAC 名称 |
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4,6H |
InChI 键 |
VUAJKHPJELJKMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=O)C(=C2Cl)C#N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)

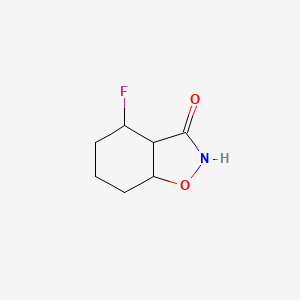
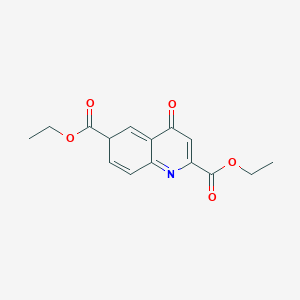

![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)
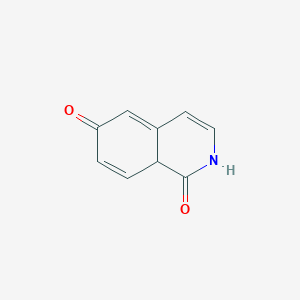
![iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B15134609.png)

![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)
